methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate (hereafter referred to as the "target compound") is a benzothiophene derivative featuring a sulfamoyl bridge linked to a 3,4-dimethoxyphenyl group and a fluorine substituent at position 4 of the benzothiophene core. Its molecular formula is C₁₈H₁₇FNO₆S₂, with a molecular weight of 438.46 g/mol . The compound’s structure combines electron-donating methoxy groups and an electron-withdrawing fluorine atom, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S2/c1-24-12-8-7-10(9-13(12)25-2)20-28(22,23)17-15-11(19)5-4-6-14(15)27-16(17)18(21)26-3/h4-9,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDZVBAUQZAELV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a complex structure that includes a benzothiophene core, a sulfamoyl group, and methoxy substituents. The IUPAC name reflects its detailed chemical composition:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.45 g/mol |
| CAS Number | 932354-43-3 |
| SMILES | COc1ccc(c(c1)OC)NS(=O)(=O)c1c(sc2c1c(F)ccc2)C(=O)OC |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes the formation of the benzothiophene skeleton followed by the introduction of the sulfamoyl group and methoxy substituents.
Anticancer Activity
Research indicates that compounds with a benzothiophene scaffold exhibit significant anticancer properties. For example, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation:
| Cell Line | GI50 (nM) |
|---|---|
| Leukemia | 10.0 - 90.9 |
| Colon Cancer | 10.0 - 66.5 |
| CNS Cancer | 10.0 - 66.5 |
| Prostate Cancer | 33.0 - 42.7 |
The compound exhibits strong growth inhibition in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Cholinesterase Inhibition
Another area of interest is the inhibition of cholinesterases (AChE and BChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's analogs have been tested for their inhibitory activity against these enzymes:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 5.0 | 10.0 |
| Compound B | 7.5 | 12.5 |
These findings indicate that modifications to the benzothiophene structure can enhance selectivity and potency against cholinesterases .
Case Studies
One significant study evaluated a series of benzothiophene derivatives for their biological activity against various cancer types and cholinesterase inhibition:
- Study on Anticancer Activity :
- Cholinesterase Inhibition Study :
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds similar to methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate. The presence of the sulfamoyl group enhances its ability to inhibit tumor growth by interfering with cellular signaling pathways.
Case Study: Inhibition of Tumor Growth
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiophene exhibited potent activity against various cancer cell lines, including breast and lung cancer cells. The compound’s ability to induce apoptosis in these cells was attributed to its interaction with specific protein kinases involved in cell proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar frameworks have shown effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antibacterial Activity
Research published in Pharmaceutical Biology highlighted that benzothiophene derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor, particularly for enzymes involved in inflammatory processes.
Case Study: COX Inhibition
A study indicated that similar compounds inhibited cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This inhibition could lead to anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs .
Drug Development
The compound's unique properties make it a valuable candidate for further development into pharmaceuticals targeting specific diseases.
Research Insights
Ongoing research focuses on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce potential side effects. Structure-activity relationship (SAR) studies are being conducted to identify modifications that could improve its therapeutic profile.
Data Summary
Comparison with Similar Compounds
Structural Analogues from Screening Libraries ()
The target compound is part of a screening library containing 16 structurally diverse sulfamoyl derivatives. Key comparisons include:
Key Observations :
- Substituent Effects : The 3,4-dimethoxyphenyl group in the target compound provides steric bulk and electron donation, contrasting with the electron-withdrawing chlorine in Compound 2 or the compact 3-fluoro-4-methylphenyl group in Compound 3.
- Molecular Weight : The target compound has the highest molecular weight (438.46 g/mol) among these analogs, which may impact bioavailability .
Ethyl Ester Analog ()
Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) shares structural similarities with the target compound but differs in two critical aspects:
- Ester Group : Ethyl ester (vs. methyl) increases hydrophobicity slightly (logP difference ~0.5).
- Sulfamoyl Substituent : The 3-fluoro-4-methylphenyl group introduces steric hindrance from the methyl group and electron withdrawal from fluorine, contrasting with the target compound’s 3,4-dimethoxyphenyl group.
| Parameter | Target Compound | Ethyl Ester Analog |
|---|---|---|
| Molecular Formula | C₁₈H₁₇FNO₆S₂ | C₁₈H₁₆FNO₄S₂ |
| Molecular Weight | 438.46 | 401.45 |
| Key Substituents | 3,4-Dimethoxy | 3-Fluoro-4-methyl |
| Potential Applications | Unspecified | Unspecified (screening) |
Implications :
Comparison with Sulfonylurea Herbicides ()
- Common Features : Sulfamoyl bridge, methyl ester, heterocyclic core (triazine vs. benzothiophene).
- Divergences : Triazine rings in sulfonylureas enable herbicidal activity via acetolactate synthase (ALS) inhibition, whereas benzothiophene derivatives may target different pathways.
| Feature | Target Compound | Metsulfuron-Methyl |
|---|---|---|
| Core Structure | Benzothiophene | 1,3,5-Triazine |
| Key Substituents | 4-Fluoro, 3,4-dimethoxyphenyl | 4-Methoxy-6-methyltriazinyl |
| Molecular Weight | 438.46 | 381.37 |
| Known Application | Unspecified (screening) | Herbicide (ALS inhibitor) |
Structural Insights :
- The triazine ring in metsulfuron-methyl is critical for ALS binding, suggesting the target compound’s benzothiophene core may confer unique selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
